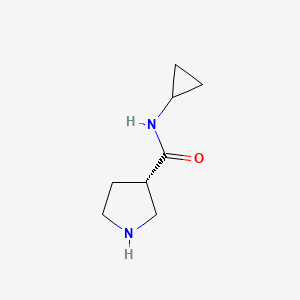

3-Pyrrolidinecarboxamide, N-cyclopropyl-, (3S)-

Description

Properties

IUPAC Name |

(3S)-N-cyclopropylpyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O/c11-8(10-7-1-2-7)6-3-4-9-5-6/h6-7,9H,1-5H2,(H,10,11)/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJJQALCJRIDEX-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2CCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CNC[C@H]1C(=O)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501264141 | |

| Record name | (3S)-N-Cyclopropyl-3-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501264141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952675-31-9 | |

| Record name | (3S)-N-Cyclopropyl-3-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952675-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-N-Cyclopropyl-3-pyrrolidinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501264141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Pool Synthesis from L-Proline

L-Proline, a commercially available (2S)-configured amino acid, serves as a chiral starting material. Functional group interconversion steps are employed to reposition the carboxylic acid group from C2 to C3:

Asymmetric Catalysis

Enantioselective methods, such as organocatalytic aldol reactions or hydrogenation of prochiral enamines, can establish the (3S) center. For example, chiral phosphine ligands in palladium-catalyzed reactions have been used to synthesize pyrrolidine derivatives with >90% enantiomeric excess (ee).

Amide Bond Formation Strategies

Coupling the (3S)-pyrrolidine-3-carboxylic acid with cyclopropylamine is achieved through activators or in situ carboxylate activation:

Carbodiimide-Mediated Coupling

Reagents : EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole).

Procedure :

-

Dissolve (3S)-pyrrolidine-3-carboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Add EDC·HCl (1.2 equiv) and HOBt (1.1 equiv) at 0°C, stir for 30 minutes.

-

Introduce cyclopropylamine (1.5 equiv) dropwise, warm to room temperature, and stir for 12 hours.

-

Wash with water, dry over Na₂SO₄, and concentrate.

Yield : 70–85% after silica gel chromatography.

Carbonyl Diimidazole (CDI) Activation

Reagents : 1,1′-Carbonyldiimidazole (CDI).

Procedure :

-

React (3S)-pyrrolidine-3-carboxylic acid (1.0 equiv) with CDI (1.2 equiv) in DCM for 1 hour.

-

Add cyclopropylamine (1.3 equiv) and stir for 3 hours.

-

Quench with water, extract with DCM, and purify via crystallization (hexane/diisopropyl ether).

Yield : 65–78%.

Protecting Group Strategies

To prevent side reactions during amidation, the pyrrolidine nitrogen is often protected:

Benzyl Protection

Deprotection : Hydrogenolysis (H₂, Pd/C) removes the benzyl group post-coupling.

Example :

tert-Butyloxycarbonyl (Boc) Protection

Deprotection : Acidic cleavage (e.g., trifluoroacetic acid in DCM) yields the free amine.

Advantage : Boc groups are stable under basic amidation conditions.

Spectral Characterization and Quality Control

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Optical Rotation

Industrial-Scale Considerations

Solvent Selection

-

Preferred : Dichloromethane (DCM) for coupling; methanol for hydrogenolysis.

-

Alternatives : Tetrahydrofuran (THF) for polar intermediates.

Cost-Effective Catalysts

-

EDC vs. CDI : EDC offers higher yields but requires HOBt as an additive, increasing cost. CDI is more atom-efficient but sensitive to moisture.

Challenges and Optimization Opportunities

-

Racemization Risk : Prolonged reaction times or elevated temperatures during amidation may epimerize the (3S) center. Mitigated by using low temperatures (0–5°C) and short coupling times.

-

Cyclopropylamine Availability : Commercial sources are limited; in situ generation via Hofmann elimination is explored.

-

Purification : Crystallization from hexane/diisopropyl ether achieves >99% purity without chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-Pyrrolidinecarboxamide, N-cyclopropyl-, (3S)-, can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles like alkyl halides or amines.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, in acidic or neutral conditions.

Reduction: LiAlH4, NaBH4, in anhydrous ether or methanol.

Substitution: Alkyl halides, amines, in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile.

Major Products Formed:

Oxidation: Carboxylic acids, ketones, or aldehydes.

Reduction: Alcohols or amines.

Substitution: Substituted pyrrolidines or amides.

Scientific Research Applications

Pharmaceutical Applications

1.1 Antimicrobial Agents

The compound has been identified as an intermediate in the synthesis of novel antimicrobial agents effective against drug-resistant bacteria. For instance, derivatives such as 10-(3-cyclopropylaminomethyl-4-fluoropyrrolidinyl)pyridobenzoxazine carboxylic acids have shown promise due to their safety and potency against bacteria like MRSA (methicillin-resistant Staphylococcus aureus) and VRE (vancomycin-resistant enterococci) . The structural properties of 3-pyrrolidinecarboxamide allow for modifications that enhance antimicrobial efficacy while maintaining low toxicity.

1.2 Neurotropic Activity

Research indicates that compounds related to N-cyclopropyl-3-pyrrolidinecarboxamide may influence neurite outgrowth, which is crucial for neuroregeneration and treatment of polyneuropathies. Such properties position these compounds as potential leads for developing neurotropic drugs .

Chemical Synthesis

2.1 Synthetic Intermediates

3-Pyrrolidinecarboxamide serves as a valuable building block in the synthesis of more complex organic molecules, particularly those containing chiral centers. Its unique cyclopropyl group enhances the stereochemical diversity of the resulting compounds, making it a key player in asymmetric synthesis .

2.2 Industrial Production Processes

Recent patents describe industrial processes for producing optically active forms of this compound. These methods focus on improving yield and purity while reducing costs associated with traditional synthesis routes . The development of efficient production techniques is critical for scaling up the use of this compound in pharmaceuticals.

Biological Studies

3.1 Enzyme-Substrate Interactions

The structural characteristics of 3-pyrrolidinecarboxamide facilitate studies on enzyme-substrate interactions, providing insights into the mechanisms of action for various biological processes . This application is particularly relevant in drug discovery, where understanding these interactions can lead to more effective therapeutic agents.

3.2 Toxicology and Safety Evaluations

Studies evaluating the safety profile of derivatives from this compound have shown promising results regarding their toxicity levels, making them suitable candidates for further development . Toxicological assessments are essential for ensuring that new drugs derived from these compounds are safe for human use.

Case Studies and Research Findings

Mechanism of Action

The mechanism by which 3-Pyrrolidinecarboxamide, N-cyclopropyl-, (3S)-, exerts its effects involves its interaction with specific molecular targets and pathways. The cyclopropyl group enhances the compound's binding affinity to certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

3-Pyrrolidinecarboxamide, N-cyclopropyl-, (3S)-, can be compared with other similar compounds, such as:

Pyrrolidinecarboxamide: The parent compound without the cyclopropyl group.

N-cyclopropyl-4-pyrrolidinecarboxamide: A structural isomer with the cyclopropyl group on a different position.

N-cyclopropyl-3-pyrrolidinone: A related compound with a different functional group.

Uniqueness: The presence of the cyclopropyl group in 3-Pyrrolidinecarboxamide, N-cyclopropyl-, (3S)-, provides unique chemical and biological properties compared to its analogs

Biological Activity

3-Pyrrolidinecarboxamide, N-cyclopropyl-, (3S)- is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : 3-Pyrrolidinecarboxamide, N-cyclopropyl-, (3S)-

- CAS Number : 952675-31-9

The molecular structure features a pyrrolidine ring with a cyclopropyl group attached to the nitrogen atom, which may influence its biological interactions.

Research indicates that 3-Pyrrolidinecarboxamide derivatives exhibit various mechanisms of action, primarily through the inhibition of specific enzymes or receptors. One notable target is the enoyl acyl carrier protein reductase (InhA), which is crucial in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis. The binding of these compounds to InhA disrupts bacterial growth, making them potential candidates for antibacterial therapy against tuberculosis .

Key Mechanisms:

- Enzyme Inhibition : Compounds like 3-Pyrrolidinecarboxamide inhibit InhA through a hydrogen-bonding network that stabilizes their binding within the enzyme's active site .

- Neurotropic Activity : Similar compounds have shown neurotropic effects, promoting neurite outgrowth in neuronal cultures, indicating potential applications in neurodegenerative diseases .

Antimicrobial Activity

Research has identified pyrrolidine carboxamides as promising antimicrobial agents. A study highlighted their effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis, with some derivatives showing over 160-fold increased potency compared to initial leads .

Neuroprotective Effects

In vitro studies have demonstrated that certain derivatives can induce neurite outgrowth in neuronal models, suggesting potential applications in treating conditions such as polyneuropathy and other neurodegenerative diseases .

Anticancer Potential

Pyrrolidine derivatives have also been evaluated for anticancer activity. For instance, compounds derived from pyrrolidine structures exhibited significant cytotoxic effects against various cancer cell lines, including MDA-MB231 and HCT116, with IC50 values indicating effective concentrations for therapeutic use .

Case Studies

- Antituberculosis Activity : A series of pyrrolidine carboxamides were screened for their ability to inhibit InhA. The lead compound demonstrated a binding affinity that suggests a viable pathway for developing new antituberculosis drugs .

- Neurotropic Effects : In studies involving PC12 neuronal cells, certain derivatives promoted neurite outgrowth significantly compared to controls, indicating their potential use as neuroprotective agents in clinical settings .

Data Summary

Q & A

Q. What are the recommended synthetic routes for (3S)-N-cyclopropyl-3-pyrrolidinecarboxamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The compound can be synthesized via cyclopropylamine coupling using protocols such as General Procedure E and F1 (amide bond formation followed by purification). For example, cyclopropylamine reacts with a pyrrolidinecarboxylic acid derivative under reflux in dichloromethane with coupling agents like HATU or EDCI, achieving yields up to 32% after chromatographic purification . Optimizing reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) is critical. For instance, anhydrous conditions and inert atmospheres (N₂/Ar) minimize side reactions, while microwave-assisted synthesis may reduce reaction time .

Q. What analytical techniques are essential for confirming the structure and purity of (3S)-N-cyclopropyl-3-pyrrolidinecarboxamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry and functional groups (e.g., cyclopropyl and carboxamide moieties) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., observed m/z 352.2 in ESI+ mode) .

- HPLC/UPLC : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What biological activities are associated with pyrrolidinecarboxamide derivatives, and how are these evaluated in vitro?

- Methodological Answer : Pyrrolidinecarboxamides are evaluated for receptor binding (e.g., GPCRs, kinases) using:

- Radioligand Displacement Assays : Measure IC₅₀ values against targets like serotonin or dopamine receptors .

- Enzyme Inhibition Studies : Kinetic assays (e.g., fluorogenic substrates for proteases) quantify inhibition constants (Kᵢ) .

- Cell-Based Assays : Apoptosis or proliferation assays in cancer cell lines (e.g., MTT assay) .

Advanced Research Questions

Q. How does the stereochemistry at the 3-position of the pyrrolidine ring influence the compound’s biological activity and receptor binding?

- Methodological Answer : The (3S) configuration enhances enantioselective interactions with chiral binding pockets (e.g., in enzymes or receptors). For example:

- Molecular Dynamics Simulations : Compare binding energies of (3S) vs. (3R) enantiomers to identify steric clashes or favorable hydrogen bonds .

- Pharmacophore Modeling : Map spatial arrangements of functional groups to prioritize stereospecific analogs .

Experimental validation via enantioselective synthesis (e.g., chiral auxiliaries or catalysts) and X-ray crystallography of ligand-target complexes is critical .

Q. What computational methods are used to predict the interaction between (3S)-N-cyclopropyl-3-pyrrolidinecarboxamide and biological targets?

- Methodological Answer :

- Molecular Docking : Tools like AutoDock Vina or Schrödinger Glide predict binding poses in target proteins (e.g., kinases) .

- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to design optimized derivatives .

- Free Energy Perturbation (FEP) : Quantify ΔΔG values for substituent modifications (e.g., trifluoromethyl vs. methyl groups) .

Q. How should researchers address contradictions in biological activity data across different studies involving pyrrolidinecarboxamide derivatives?

- Methodological Answer :

- Meta-Analysis : Compare experimental variables (e.g., cell lines, dosing regimens, assay protocols). For instance, discrepancies in IC₅₀ values may arise from differences in ATP concentrations in kinase assays .

- Orthogonal Assays : Validate hits using unrelated techniques (e.g., SPR for binding affinity vs. functional cAMP assays) .

- Structural Elucidation : Resolve ambiguities via co-crystallization or cryo-EM to confirm binding modes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.